9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate

X-ray crystallography Coordination chemistry Solid-state hydrogen bonding

9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate (CAS 137044-55-4) is a bridgehead nitrogen heterocyclic salt belonging to the pyrido[1,2-a]pyrimidinium class. Its molecular formula is C10H11ClN2O5 (MW 274.66), and it features a 9-hydroxyl substituent on the pyrido-pyrimidine core that enables bifunctional metal-coordination and pH-dependent speciation behavior not available in its des-hydroxy or non-hydroxylated analogs.

Molecular Formula C10H11ClN2O5
Molecular Weight 274.66 g/mol
CAS No. 137044-55-4
Cat. No. B1273889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate
CAS137044-55-4
Molecular FormulaC10H11ClN2O5
Molecular Weight274.66 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C=CC=[N+]12)O)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C10H10N2O.ClHO4/c1-7-6-8(2)12-5-3-4-9(13)10(12)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)
InChIKeyQFLISURJTPOAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium Perchlorate (CAS 137044-55-4): Core Identity and Scientific Context


9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate (CAS 137044-55-4) is a bridgehead nitrogen heterocyclic salt belonging to the pyrido[1,2-a]pyrimidinium class [1]. Its molecular formula is C10H11ClN2O5 (MW 274.66), and it features a 9-hydroxyl substituent on the pyrido-pyrimidine core that enables bifunctional metal-coordination and pH-dependent speciation behavior not available in its des-hydroxy or non-hydroxylated analogs [2]. The compound is supplied commercially at ≥95% purity through major screening-compound distributors such as ChemBridge (Cat. No. 5110232) and AKSci .

Why Generic Substitution Fails for 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium Perchlorate (CAS 137044-55-4)


Superficial structural similarity among pyrido[1,2-a]pyrimidinium salts masks functionally critical substitution-dependent differences that preclude simple interchange. The 9-hydroxyl group on the target compound is not a passive substituent: X-ray crystallographic comparison confirms that the des-hydroxy analog, 2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate, shares nearly identical bond distances and angles with the 9-OH compound, yet the presence of the hydroxyl group fundamentally alters hydrogen-bonding architecture in the crystal lattice and enables bidentate N,O-metal chelation that the des-hydroxy analog cannot perform [1]. Similarly, the 3-chloro-substituted analog (HL1ClO4) forms metal complexes of identical stoichiometry to the target compound (HL2ClO4), but spectroscopic dissociation studies show that the chlorine substituent modifies ligand deprotonation and complexation constants in aqueous ethanol, meaning the two cannot be treated as interchangeable ligands for coordination chemistry or analytical applications [2]. The 3-olate tautomer (2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium-3-olate) represents yet another distinct chemical entity with its own CFTR inhibition profile (IC50 = 5 nM in CHO cells) that does not extrapolate to the 9-hydroxy perchlorate salt [3].

Quantitative Differentiation Evidence: 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium Perchlorate vs. Closest Analogs


Crystal-Structure-Level Comparison: 9-OH vs. Des-Hydroxy Pyrido[1,2-a]pyrimidinium Perchlorate

Single-crystal X-ray diffraction data provide a direct head-to-head structural comparison between the target 9-hydroxy compound and its closest des-hydroxy analog (2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate). The des-hydroxy cation is planar with an r.m.s. deviation of 0.027 Å for all 12 non-H atoms, and the authors explicitly state that bond distances and angles are 'very similar to those observed for 2,4-dimethyl-9-hydroxypyrido[1,2-a]pyrimidinium perchlorate (Koval'chukova et al., 2000)' [1]. Despite this geometric similarity, the 9-OH group introduces an O–H donor that fundamentally alters the crystal packing: the des-hydroxy compound relies solely on C–H⋯N and C–H⋯O hydrogen bonds to form chains along [001] and double layers parallel to the bc plane, whereas the 9-OH compound can form stronger O–H⋯O interactions. This crystallographic evidence confirms that the 9-OH compound is not simply a hydroxylated variant but a distinct solid-state entity with different packing energetics.

X-ray crystallography Coordination chemistry Solid-state hydrogen bonding

Bidentate Metal-Coordination Capability: 9-OH Compound vs. Non-Hydroxylated Pyrido[1,2-a]pyrimidinium Salts

The target compound functions as a bidentate N,O-chelating ligand upon deprotonation of the 9-OH group, coordinating metal ions via the hydroxyl oxygen atom and the N(1) nitrogen of the pyrido-pyrimidine core. This coordination mode has been experimentally established through IR and electronic absorption spectroscopy for complexes with Pr(III), Nd(III), Sm(III), Eu(III), and Cd(II) [1][2]. The des-hydroxy analog (2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate) lacks the 9-OH oxygen donor and can only coordinate via nitrogen atoms, fundamentally limiting its denticity. The metal-ligand stoichiometry for the target compound with Cd(II) is 1:2 (M:L), confirming formation of bis-chelate complexes [2]. This bidentate coordination capability is structurally unique to the 9-hydroxy-substituted member of the pyrido[1,2-a]pyrimidinium series and cannot be replicated by non-hydroxylated analogs.

Metal complexation Rare-earth coordination Ligand design

Acid-Base Speciation: Experimentally Measured pKa and Spectroscopic Characterization of Neutral, Anionic, and Cationic Forms

The acid-base equilibrium dissociation constants for 2,4-dimethyl-9-hydroxypyrido[1,2-a]pyrimidinium perchlorate were experimentally measured and reported by Leon Palomino et al. (1991) [1]. The spectroscopic characteristics of its neutral (HL), anionic (L−), and cationic (H2L+) forms were determined using electronic absorption spectroscopy, and the absorption spectra were interpreted based on experimental and calculated data. This tri-speciation behavior arises from the ionizable 9-OH group, which can undergo proton dissociation, and the bridgehead nitrogen that can accept or release a proton. The des-hydroxy analog (2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate) lacks this pH-dependent speciation entirely, as it possesses no ionizable hydroxyl proton. The 3-olate tautomer (2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium-3-olate) is a chemically distinct neutral mesoionic species rather than a salt, further highlighting that even minor positional or protonation-state changes within this scaffold yield fundamentally different chemical species.

pKa determination Spectroscopic speciation pH-dependent reactivity

Head-to-Head Ligand Comparison: Target Compound (HL2ClO4) vs. 3-Chloro Analog (HL1ClO4) in Rare-Earth Metal Complexation

Koval'chukova et al. (2003) performed the only published direct comparative study of the target compound (designated HL2ClO4) and its 3-chloro-substituted analog (HL1ClO4) as ligands for Sc(III), Y(III), and La(III) nitrates [1]. Both ligands form complexes of identical stoichiometry: Sc(LClO4)2(NO3) and M(LClO4)2(NO3)2 (M = Y, La). The crystal and molecular structure of HL1ClO4 was determined, and dissociation and complexation of both HL1ClO4 and HL2ClO4 in aqueous ethanol were studied using spectroscopic methods. The authors explicitly conclude that 'a chlorine-containing organic ligand only slightly changes the composition and stability of the metal complexes.' This means that the 3-chloro substituent is not essential for metal-binding function; the target 9-OH compound (HL2ClO4) achieves the same complex stoichiometry without the synthetic burden of introducing a chlorine at position 3. For procurement purposes, the target compound provides equivalent metal-binding performance with a simpler, more accessible structure.

Ligand comparison Scandium/Yttrium/Lanthanum complexes Spectroscopic titration

Commercial Purity Benchmarking: 95% Standardized Purity from Multiple Screening-Compound Suppliers

The target compound is available at a standardized minimum purity of 95% from established screening-compound suppliers, including ChemBridge Corporation (distributed via Sigma-Aldrich, Product CH4005790945) and AKSci (Catalog 2263CJ) . The ChemBridge catalog number 5110232 is cross-referenced on Hit2Lead, ChemSpider, and ChemBase, enabling unambiguous procurement across multiple distribution channels. This level of commercial standardization is not uniformly available for closely related analogs such as the 3-chloro derivative or the des-hydroxy compound, which are typically accessible only as custom synthesis targets or from single-source specialty vendors. The availability of a safety data sheet (SDS) from Hit2Lead and Certificates of Analysis from Sigma-Aldrich provides documented quality assurance for procurement decisions.

Compound procurement Purity specification Screening library quality

Evidence-Backed Application Scenarios for 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium Perchlorate (CAS 137044-55-4)


Lanthanide Coordination Chemistry and Rare-Earth Separation Ligand Design

The compound's experimentally demonstrated bidentate N,O-chelation capability with Pr(III), Nd(III), Sm(III), Eu(III), Sc(III), Y(III), and La(III) makes it a structurally characterized ligand scaffold for rare-earth coordination chemistry [1]. The direct head-to-head comparison showing that the 3-chloro analog forms complexes of identical stoichiometry but with the chlorine contributing only 'slight' changes to stability [2] indicates that the target compound provides equivalent binding performance with a simpler, halogen-free core structure. The pH-dependent speciation (neutral, anionic, and cationic forms) [3] further enables pH-tunable metal extraction or separation protocols.

Solid-Form Screening and Crystal Engineering of Pyrido[1,2-a]pyrimidinium Salts

The crystallographic evidence that the target 9-OH compound and its des-hydroxy analog share essentially identical cation geometry (r.m.s. deviation ≈ 0.027 Å) but differ fundamentally in hydrogen-bond donor capacity [1] positions the target compound as the preferred candidate for co-crystal screening or salt-form optimization where an additional O–H donor is required. The 9-OH group introduces O–H⋯O hydrogen-bonding motifs absent in the des-hydroxy structure, which relies solely on weaker C–H⋯N and C–H⋯O interactions. This property is directly relevant for pharmaceutical salt selection, where hydrogen-bond network robustness can influence hygroscopicity, stability, and dissolution rate.

Medicinal Chemistry Scaffold Requiring pH-Dependent Physicochemical Property Modulation

The experimentally measured acid-base dissociation constants and verified existence of three distinct protonation states (neutral HL, anionic L−, cationic H2L+) [1] provide a pH-responsive scaffold for medicinal chemistry applications. Unlike the des-hydroxy analog, which lacks ionizable functionality beyond the bridgehead nitrogen, the target compound can switch between charged and neutral forms across physiologically relevant pH ranges. This speciation behavior, combined with solubility in polar solvents and solid-state stability under standard conditions [2], makes it suitable as a building block for designing pH-sensitive probes, prodrugs, or targeted delivery systems where protonation-state-dependent membrane permeability or target engagement is desired.

Standardized Screening Library Compound for Pyrido[1,2-a]pyrimidinium SAR Studies

The compound's availability at ≥95% purity from multiple vendors (ChemBridge/Sigma-Aldrich CH4005790945, AKSci 2263CJ) with documented Certificates of Analysis [1] supports its use as a quality-controlled screening library member for structure-activity relationship (SAR) campaigns targeting the pyrido[1,2-a]pyrimidinium scaffold. The unambiguous catalog identification (ChemBridge 5110232, cross-referenced on ChemSpider and ChemBase) eliminates procurement ambiguity. Researchers comparing 9-OH, des-hydroxy, and 3-chloro analogs can source the target compound with verified purity, ensuring that any observed biological or physicochemical differences are attributable to structural variation rather than impurity artifacts.

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